(+)-2-beta-Tropan-2-ol, (-)-2-cyclopentyl-2-(2-thienyl)glycolate, hydrochloride
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Overview
Description
(+)-2-beta-Tropan-2-ol, (-)-2-cyclopentyl-2-(2-thienyl)glycolate, hydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which combines a tropane alkaloid with a thienyl glycolate moiety, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-2-beta-Tropan-2-ol, (-)-2-cyclopentyl-2-(2-thienyl)glycolate, hydrochloride typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the Tropane Ring: This step involves the cyclization of a suitable precursor to form the tropane ring system.
Introduction of the Thienyl Glycolate Moiety: This is achieved through a series of reactions, including esterification and substitution reactions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt, enhancing its stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. Techniques such as continuous flow chemistry and the use of catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(+)-2-beta-Tropan-2-ol, (-)-2-cyclopentyl-2-(2-thienyl)glycolate, hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the tropane or thienyl glycolate moieties.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Conditions vary depending on the desired substitution, but reagents like halogens, acids, and bases are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(+)-2-beta-Tropan-2-ol, (-)-2-cyclopentyl-2-(2-thienyl)glycolate, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological systems, particularly its binding to receptors and enzymes.
Medicine: It has potential therapeutic applications, including as an anticholinergic agent.
Industry: The compound can be used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of (+)-2-beta-Tropan-2-ol, (-)-2-cyclopentyl-2-(2-thienyl)glycolate, hydrochloride involves its interaction with specific molecular targets, such as muscarinic acetylcholine receptors. By binding to these receptors, the compound can modulate neurotransmitter activity, leading to various physiological effects. The pathways involved include inhibition of acetylcholine binding, resulting in reduced cholinergic activity.
Comparison with Similar Compounds
Similar Compounds
Mazaticol: Another compound with a similar structure, known for its anticholinergic activity.
Trihexyphenidyl: A well-known anticholinergic agent used in the treatment of Parkinson’s disease.
Benztropine: Another tropane derivative with anticholinergic properties.
Uniqueness
(+)-2-beta-Tropan-2-ol, (-)-2-cyclopentyl-2-(2-thienyl)glycolate, hydrochloride is unique due to its specific combination of a tropane ring and a thienyl glycolate moiety. This structure imparts distinct pharmacological properties, making it a valuable compound for research and therapeutic applications.
Properties
CAS No. |
64471-32-5 |
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Molecular Formula |
C19H28ClNO3S |
Molecular Weight |
385.9 g/mol |
IUPAC Name |
[(1S,2R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl] (2R)-2-cyclopentyl-2-hydroxy-2-thiophen-2-ylacetate;hydrochloride |
InChI |
InChI=1S/C19H27NO3S.ClH/c1-20-14-8-10-15(20)16(11-9-14)23-18(21)19(22,13-5-2-3-6-13)17-7-4-12-24-17;/h4,7,12-16,22H,2-3,5-6,8-11H2,1H3;1H/t14-,15-,16+,19-;/m0./s1 |
InChI Key |
IJLBTCXBESFTGK-MHEBZSRLSA-N |
Isomeric SMILES |
CN1[C@H]2CC[C@H]1[C@@H](CC2)OC(=O)[C@](C3CCCC3)(C4=CC=CS4)O.Cl |
Canonical SMILES |
CN1C2CCC1C(CC2)OC(=O)C(C3CCCC3)(C4=CC=CS4)O.Cl |
Origin of Product |
United States |
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